
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as MOPEO and has been studied for its unique properties and potential benefits.
Applications De Recherche Scientifique
Organic Light-Emitting Diodes (OLEDs)
The synthesis and structure of new bis(1,3,4-oxadiazole) systems, which includes compounds related to 5-(2-Methoxy-4-methylpyrimidin-5-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole, have been explored for their application in organic light-emitting diodes (OLEDs). These compounds have been utilized as hole-blocking materials in LEDs, demonstrating significant improvements in device efficiency. Their electroluminescence spectra indicate that light is emitted exclusively from the emissive layer, showcasing the compound's effectiveness in enhancing OLED performance (Wang et al., 2001).
Antimicrobial and Anticancer Agents
A new series of oxadiazole analogues have been synthesized, starting from 2-aminopyridine, which includes derivatives of the core structure this compound. These compounds have shown promising in vitro antiproliferative activity against various cancer cell lines, including leukemia and lung cancer, and have also demonstrated significant antimicrobial activities, including antibacterial and antifungal effects. This highlights their potential as leads for the development of new antimicrobial and anticancer therapies (Ahsan & Shastri, 2015).
Corrosion Inhibition
Compounds containing the 1,3,4-oxadiazole moiety, akin to this compound, have been studied for their corrosion inhibition properties, particularly for mild steel in acidic environments. These studies suggest that such compounds can form protective layers on metal surfaces, significantly reducing the rate of corrosion. This application is crucial for extending the lifespan of metal components in various industrial systems (Ammal, Prajila, & Joseph, 2018).
Propriétés
IUPAC Name |
3-(2-methoxyethyl)-5-(2-methoxy-4-methylpyrimidin-5-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O3/c1-7-8(6-12-11(13-7)17-3)10-14-9(15-18-10)4-5-16-2/h6H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQFYKVFCQVJCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NO2)CCOC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1,4,5,6,7,8-hexahydro-4,7-epiminocyclohepta[c]pyrazole-9-carboxylate](/img/structure/B2904140.png)
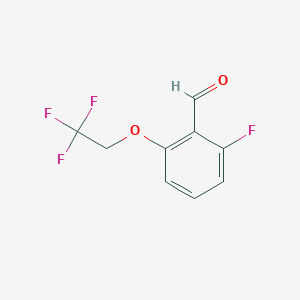

![2-(tert-butyl)-4-(2-hydroxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-5-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2904148.png)
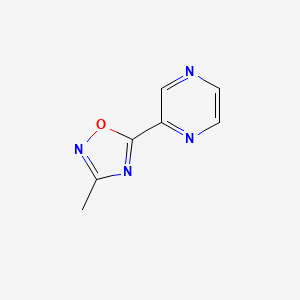
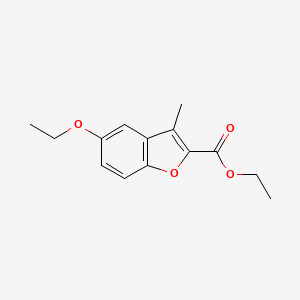

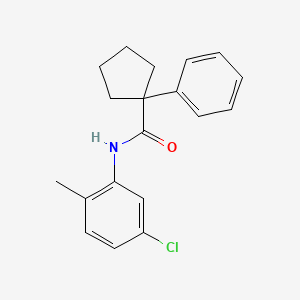
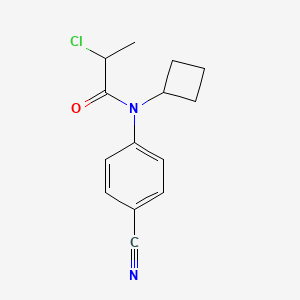
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2904159.png)
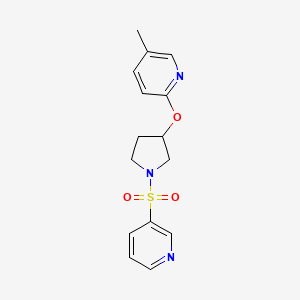
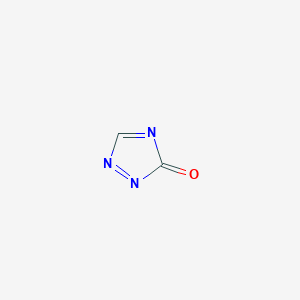
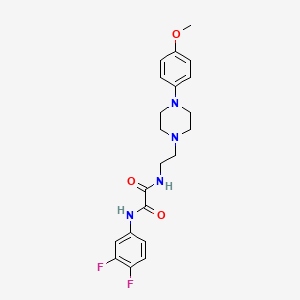
![N-(4-bromophenyl)-2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2904163.png)